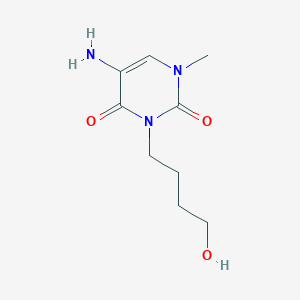
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 5-position, a hydroxybutyl group at the 3-position, and a methyl group at the 1-position of the pyrimidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The amino and hydroxybutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxybutyl group, which may affect its biological activity.
3-(4-Hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may influence its reactivity and interactions.
Uniqueness
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and hydroxybutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-11-6-7(10)8(14)12(9(11)15)4-2-3-5-13/h6,13H,2-5,10H2,1H3 |
InChI Key |
XNGSYVRGIGOWAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


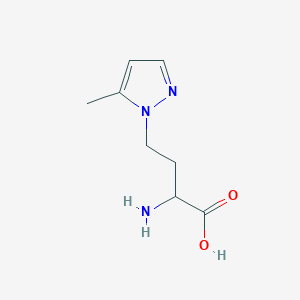
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
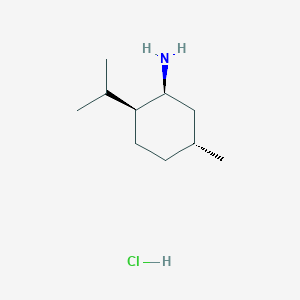
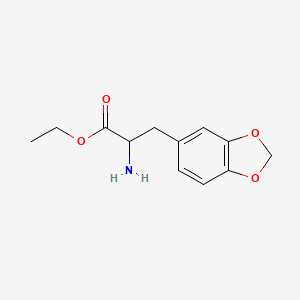
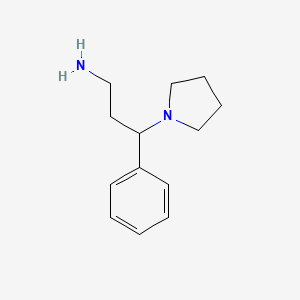
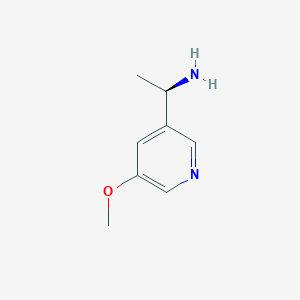
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)
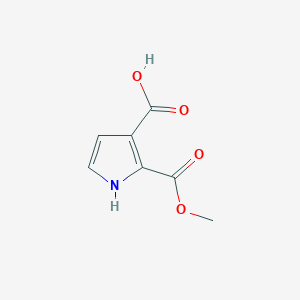
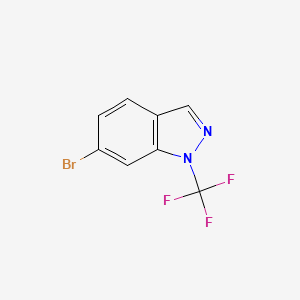
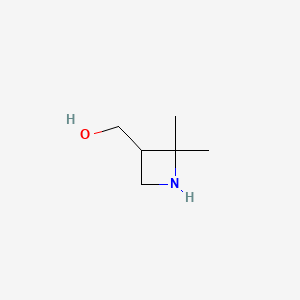
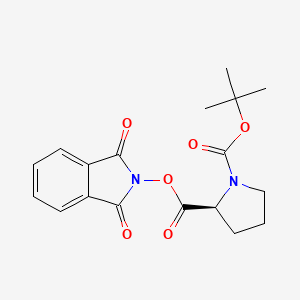
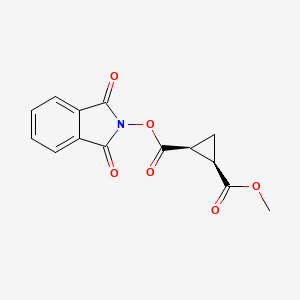
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
